Cas no 14225-07-1 (1,7-Dioxaspiro[4.4]nonane-2,6-dione,8-[(1S)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-, (4R,5S,8R,9R)-(9CI))
![1,7-Dioxaspiro[4.4]nonane-2,6-dione,8-[(1S)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-, (4R,5S,8R,9R)-(9CI) structure](https://es.kuujia.com/scimg/cas/14225-07-1x500.png)
14225-07-1 structure
Nombre del producto:1,7-Dioxaspiro[4.4]nonane-2,6-dione,8-[(1S)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-, (4R,5S,8R,9R)-(9CI)
1,7-Dioxaspiro[4.4]nonane-2,6-dione,8-[(1S)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-, (4R,5S,8R,9R)-(9CI) Propiedades químicas y físicas
Nombre e identificación
-
- 1,7-Dioxaspiro[4.4]nonane-2,6-dione,8-[(1S)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-, (4R,5S,8R,9R)-(9CI)
- 1,7-Dioxaspiro[4.4]nonane-2,6-dione,8-[(1S)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-...
- 8-(1,2-dihydroxyethyl)-9-hydroxy-4-(4-hydroxyphenyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione
- (4R,5S,8R)-8r-((S)-1,2-Dihydroxy-aethyl)-9t-hydroxy-4-(4-hydroxy-phenyl)-1,7-dioxa-spiro[4.4]nonan-2,6-dion
- (4R,5S,8R)-8r-((S)-1,2-dihydroxy-ethyl)-9t-hydroxy-4-(4-hydroxy-phenyl)-1,7-dioxa-spiro[4.4]nonane-2,6-dione
- 1,7-Dioxaspiro[4.4]nonane-2,6-dione, 8-(1,2-dihydroxyethyl)-9-hydroxy-4-(p-hydroxyphenyl)-
- AC1L6OL2
- AG-J-63638
- AR-1B8386
- CTK4C3007
- KST-1B0472
- Leucodrin
- NSC112845
- (4R,5S,8R,9R)-8-[(S)-1,2-Dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione
- Leucodrin [MI]
- Q27256520
- (4R,5S,8R,9R)-8-((S)-1,2-dihydroxyethyl)-9-hydroxy-4-(4-hydroxyphenyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione
- 14225-07-1
- UNII-364K3E180N
- 364K3E180N
- 1,7-Dioxaspiro(4.4)nonane-2,6-dione, 8-((1S)-1,2-dihydroxyethyl)-9-hydroxy-4-(4-hydroxyphenyl)-, (4R,5S,8R,9R)-
- (4R,5S,8R,9R)-8-[(1S)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione
- NSC-112845
- AKOS040752504
- 1,7-Dioxaspiro[4.4]nonane-2,6-dione, 8-[(1S)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-, (4R,5S,8R,9R)- (9CI)
- JVCLQSJXGOABTC-UHFFFAOYSA-N
- 1,7-Dioxaspiro[4.4]nonane-2,6-dione,8-[(1S)- 1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-,(4S,5S,8R,9R)-
- Conocarpin
- 1,7-Dioxaspiro[4.4]nonane-2,6-dione, 8-(1,2-dihydroxyethyl)-9-hydroxy-4-(4-hydroxyphenyl)-, [5S-[5.alpha.(R*),8.alpha.(R*),9.beta.]]-
- NCI60_000285
- 8-(1,2-Dihydroxyethyl)-9-hydroxy-4-(4-hydroxyphenyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione-, (4S,5S,8R,9R)-
- 1,6-dione, 8-(1,2-dihydroxyethyl)-9-hydroxy-4-(4-hydroxyphenyl)-, [5S-[5.alpha.(S*),8.alpha.(R*),9.beta.]]-
- DTXSID90296955
- 1,6-dione, 8-(1,2-dihydroxyethyl)-9-hydroxy-4-(p-hydroxyphenyl)-
- CHEMBL1964970
-
- Renchi: InChI=1S/C15H16O8/c16-6-10(18)12-13(20)15(14(21)22-12)9(5-11(19)23-15)7-1-3-8(17)4-2-7/h1-4,9-10,12-13,16-18,20H,5-6H2
- Clave inchi: JVCLQSJXGOABTC-UHFFFAOYSA-N
- Sonrisas: OCC(C1OC(=O)C2(OC(=O)CC2C2C=CC(O)=CC=2)C1O)O
Atributos calculados
- Calidad precisa: 324.08448
- Masa isotópica única: 324.085
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 3
- Complejidad: 486
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 5
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -0.5
- Superficie del Polo topológico: 134A^2
Propiedades experimentales
- Denso: 1.632
- Punto de fusión: 212-212.5°
- Punto de ebullición: 747.73°C at 760 mmHg
- Punto de inflamación: 282.678°C
- índice de refracción: 1.669
- PSA: 133.52
- Logp: -1.19900
- Rotación específica: D17 -19.2° (c = 3.5 in 40% alc)
1,7-Dioxaspiro[4.4]nonane-2,6-dione,8-[(1S)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-, (4R,5S,8R,9R)-(9CI) PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T32666-5mg |
Leucodrin |
14225-07-1 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T32666-5 mg |
Leucodrin |
14225-07-1 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T32666-25mg |
Leucodrin |
14225-07-1 | 25mg |
¥ 10600 | 2024-07-20 |
1,7-Dioxaspiro[4.4]nonane-2,6-dione,8-[(1S)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-, (4R,5S,8R,9R)-(9CI) Literatura relevante
-
1. The structure and chemistry of leucodrinG. W. Perold,K. G. R. Pachler J. Chem. Soc. C 1966 1918
-
2. 234. Constituents of the leaves of certain leucadendron species. Part II. Degradation experiments with leucodrinWilliam Sage Rapson J. Chem. Soc. 1939 1085
-
William Sage Rapson J. Chem. Soc. 1938 282
-
4. Metabolites of proteaceae. Part VI. The stereochemistry of reflexin and conocarpinG. W. Perold,A. J. Hodgkinson,A. S. Howard,P. E. J. Kruger J. Chem. Soc. Perkin Trans. 1 1972 2457
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5. The reactivity and the role of β-aryl-α-oxoglutaric acids in the oxidation of leucodrin and its derivatives by periodateG. W. Perold,A. S. Howard,H. K. L. Hundt J. Chem. Soc. C 1971 3136
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